N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C18H15F2NO4S This compound is characterized by the presence of a thiophene ring, a fluorinated benzamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide or thiophene rings.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide or methoxyphenyl moieties .
Scientific Research Applications
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-4-methoxybenzamide
- N-[(3R)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-{[1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}hydrazinecarboxamide
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-15-8-6-13(7-9-15)20(14-10-11-25(22,23)12-14)18(21)16-4-2-3-5-17(16)19/h2-11,14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPZAFISORERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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